molecular formula C25H21NO5 B11047823 3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11047823
M. Wt: 415.4 g/mol
InChI Key: TVMOAQVWEIMHNP-LNVKXUELSA-N
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Description

3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other pyrrol-2-one derivatives, such as:
    • 3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-thione
    • 3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-imine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H21NO5/c1-30-18-14-12-16(13-15-18)22-21(23(27)17-8-4-3-5-9-17)24(28)25(29)26(22)19-10-6-7-11-20(19)31-2/h3-15,22,27H,1-2H3/b23-21-

InChI Key

TVMOAQVWEIMHNP-LNVKXUELSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=CC=C4OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4OC

Origin of Product

United States

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